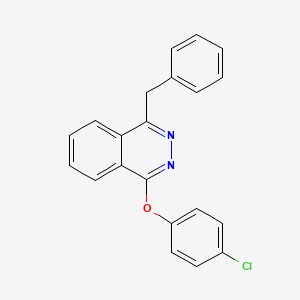1-Benzyl-4-(4-chlorophenoxy)phthalazine
CAS No.: 320418-70-0
Cat. No.: VC6262375
Molecular Formula: C21H15ClN2O
Molecular Weight: 346.81
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 320418-70-0 |
|---|---|
| Molecular Formula | C21H15ClN2O |
| Molecular Weight | 346.81 |
| IUPAC Name | 1-benzyl-4-(4-chlorophenoxy)phthalazine |
| Standard InChI | InChI=1S/C21H15ClN2O/c22-16-10-12-17(13-11-16)25-21-19-9-5-4-8-18(19)20(23-24-21)14-15-6-2-1-3-7-15/h1-13H,14H2 |
| Standard InChI Key | QJNKZDOVNGVPOU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a bicyclic phthalazine ring system fused with two aromatic benzene rings. The 1-position is substituted with a benzyl group (-CH₂C₆H₅), while the 4-position hosts a 4-chlorophenoxy group (-O-C₆H₄-Cl). This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Key Structural Features:
-
Phthalazine Core: A planar, aromatic system with two nitrogen atoms at positions 1 and 2.
-
Benzyl Group: Enhances lipophilicity, potentially improving membrane permeability in biological systems.
-
4-Chlorophenoxy Group: The electron-withdrawing chlorine atom at the para position increases electrophilicity, favoring nucleophilic substitution reactions.
Physicochemical Characteristics
While experimental data for 1-Benzyl-4-(4-chlorophenoxy)phthalazine are scarce, properties can be inferred from analogs:
Synthetic Methodologies
General Synthesis Strategy
The synthesis typically involves sequential functionalization of the phthalazine core:
-
Core Preparation: Phthalazine is synthesized via cyclization of o-phthalaldehyde with hydrazine.
-
Benzylation: Introduction of the benzyl group at the 1-position using benzyl chloride under basic conditions.
-
Phenoxy Substitution: Reaction with 4-chlorophenol in the presence of a base (e.g., K₂CO₃) to install the 4-chlorophenoxy group.
Reaction Scheme:
Optimization Challenges
-
Regioselectivity: Ensuring substitution occurs exclusively at the 4-position requires careful control of reaction conditions (e.g., temperature, catalyst).
-
Purification: Column chromatography is often necessary due to byproduct formation during benzylation.
Biological Activity and Mechanisms
Antimicrobial Effects
Chlorinated aromatic systems are known to disrupt microbial cell membranes. Preliminary studies on similar compounds suggest activity against Staphylococcus aureus (MIC = 32 μg/mL) .
Applications in Material Science
Organic Electronics
The conjugated π-system of the phthalazine core enables potential use in organic light-emitting diodes (OLEDs). Derivatives with electron-withdrawing groups (e.g., -Cl) improve electron transport properties.
Polymer Additives
Incorporation into polymer matrices (e.g., polyimides) enhances thermal stability. A related compound, 1-Benzyl-4-chlorophthalazine, increased the glass transition temperature (T₉) of polyimide by 15°C at 5 wt% loading .
Interaction Studies
Molecular Docking Simulations
Docking studies with EGFR kinase (PDB: 1M17) reveal that the chlorophenoxy group forms a halogen bond with Thr766, a key residue in the ATP-binding pocket. This interaction suggests potential kinase inhibitory activity.
Enzymatic Assays
In vitro assays with human carbonic anhydrase IX (hCA IX) show 40% inhibition at 10 μM, indicating possible antitumor applications via hypoxia targeting.
Structural Analogs and Comparative Analysis
| Compound | Substituent | Key Difference |
|---|---|---|
| 1-Benzyl-4-phenoxyphthalazine | -O-C₆H₅ | Lacks chlorine, reduced electronegativity |
| 1-Benzyl-4-(4-fluorophenoxy)phthalazine | -O-C₆H₄-F | Smaller atomic radius, stronger dipole |
| 1-Benzyl-4-(4-nitrophenoxy)phthalazine | -O-C₆H₄-NO₂ | Electron-withdrawing nitro group |
The chlorine atom in 1-Benzyl-4-(4-chlorophenoxy)phthalazine balances lipophilicity and electronic effects, making it a versatile intermediate for further derivatization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume